

A Comprehensive Technical Guide to 5-Nitro-2,4,6-triaminopyrimidine

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Compound of Interest

Compound Name: 5-Nitro-2,4,6-triaminopyrimidine

Cat. No.: B1305389

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of **5-Nitro-2,4,6-triaminopyrimidine** (CAS No. 24867-36-5), a heterocyclic compound with applications in the synthesis of pharmaceuticals and as a potential high-energy-density material.^[1] This document compiles available data on its properties, outlines relevant experimental protocols for its synthesis and characterization, and presents a logical workflow for its preparation.

Core Physical and Chemical Properties

5-Nitro-2,4,6-triaminopyrimidine is a yellow solid characterized by a pyrimidine ring substituted with three amino groups and one nitro group.^{[2][3]} This substitution pattern, particularly the presence of the nitro group, imparts significant reactivity to the molecule.^[1] The extensive hydrogen bonding capability from its three amino groups, combined with the polar nitro substituent, results in limited solubility in common organic solvents.^[1]

Summary of Quantitative Data

The following table summarizes the key physical and chemical properties of **5-Nitro-2,4,6-triaminopyrimidine**.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₆ N ₆ O ₂	[1][2]
Molecular Weight	170.13 g/mol	[1][2][3]
Appearance	Yellow solid	[2][3]
Density (calculated)	1.799 g/cm ³	[3]
Boiling Point (calculated)	616.9°C at 760 mmHg	[1][3]
Flash Point (calculated)	326.9°C	[1][3]
Solubility in Water	Slightly soluble (2.4 g/L at 25°C)	[2]
CAS Number	24867-36-5	[1][2]

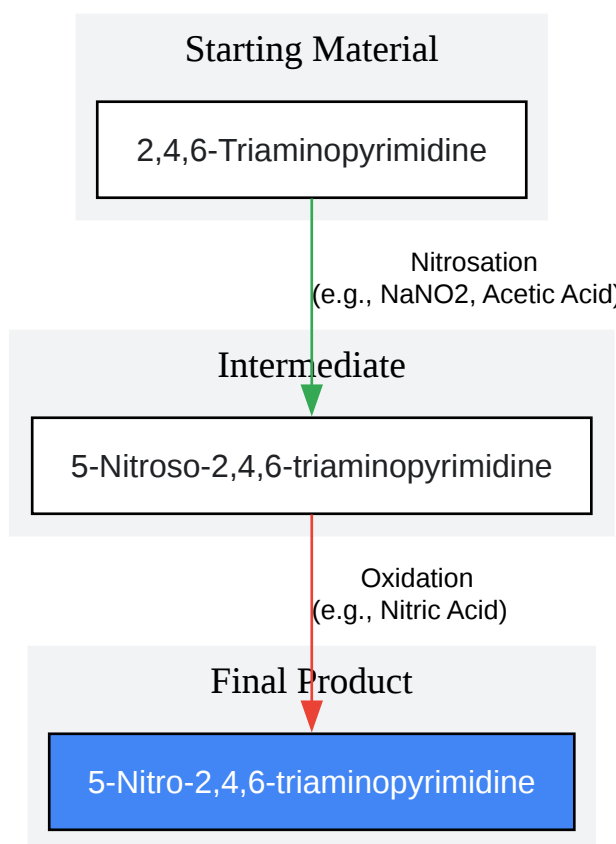
Note: Experimental melting point data is not readily available in the current literature.[1]

Experimental Protocols

The synthesis and characterization of **5-Nitro-2,4,6-triaminopyrimidine** and its precursors involve standard organic chemistry techniques. While specific, detailed protocols for the final compound are sparse, methodologies for its key intermediate, 5-nitroso-2,4,6-triaminopyrimidine, are well-documented.

Synthesis Workflow

The primary synthesis route to **5-Nitro-2,4,6-triaminopyrimidine** involves a two-step process: the nitrosation of 2,4,6-triaminopyrimidine, followed by the oxidation of the resulting 5-nitroso intermediate.[1]



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Caption: Synthesis workflow for **5-Nitro-2,4,6-triaminopyrimidine**.

Protocol for Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine

This protocol describes the synthesis of the key intermediate from 2,4,6-triaminopyrimidine.

- Dissolution: Dissolve 2,4,6-triaminopyrimidine (e.g., 300 mg, 2.40 mmol) in water (2.4 mL).[4]
- Acidification: Add acetic acid (220 μ L) to the solution.[4]
- Cooling: Cool the mixture in an ice bath.[4]
- Nitrosation: Add a solution of sodium nitrite (NaNO₂) (e.g., 174 mg, 2.52 mmol) in water (1 mL) dropwise. A pink or raspberry-red precipitate of 5-nitroso-2,4,6-triaminopyrimidine will form.[4][5]

- Reaction: Stir the resulting mixture at room temperature for 15 minutes.[4]
- Isolation: Filter the precipitate.[4]
- Washing and Drying: Wash the collected solid sequentially with water, acetone, and ether. Dry the product under vacuum to yield the purple/red solid intermediate.[4]

Protocol for Oxidation to 5-Nitro-2,4,6-triaminopyrimidine

The subsequent step involves the N-oxidation of the 5-nitroso intermediate. This is a crucial and well-documented method for creating the final nitro derivative.[1] This is typically achieved by treating the 5-nitroso-2,4,6-triaminopyrimidine with an oxidizing agent, such as nitric acid, to convert the nitroso group (-NO) to a nitro group (-NO₂).[1]

Characterization Protocols

While specific spectral data for **5-Nitro-2,4,6-triaminopyrimidine** is not detailed in the provided results, standard analytical techniques would be employed for its characterization. For its N-oxide derivatives, which are structurally similar, the following methods have been used:

- Single-Crystal X-ray Diffraction: This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. Crystals of the compound would be grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the crystal structure, confirming connectivity and stereochemistry.[6]
- Thermal Analysis (DSC/TGA):
 - Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions like melting point and decomposition temperature, providing insight into the material's thermal stability.[6]
 - Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. This analysis helps to determine the thermal stability and decomposition profile of the compound.[6]

- Spectroscopy (NMR, IR, MS): Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard methods used to confirm the chemical structure and purity of synthesized compounds. Databases indicate that various spectra for this compound are available.[7]

Applications and Safety

Research and Industrial Applications

- Pharmaceutical Intermediate: The compound serves as a building block in the synthesis of more complex molecules, with potential applications in the development of antimicrobial agents.[1][8]
- Energetic Materials: Due to its high nitrogen content and the presence of the nitro group, **5-Nitro-2,4,6-triaminopyrimidine** and its derivatives have been theoretically investigated as high-energy-density materials.[1][6]

Safety and Handling

- Hazard Class: The compound is classified under hazard code 36/37/38, indicating it may be irritating to the eyes, respiratory system, and skin.[3]
- Precautions: Standard safety precautions, such as wearing protective gloves and eye protection (safety instructions 26-36), are recommended when handling this chemical.[3]
- Potential Hazard: The nitro group suggests a potential explosive hazard if the material is heated rapidly or subjected to shock.[1]

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